Cas no 2379322-67-3 ((1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol)

(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol is a fluorinated pyrazole derivative with a hydroxymethyl functional group at the 4-position. This compound exhibits structural versatility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and potential for further functionalization. The pyrazole core contributes to stability and bioactivity, while the hydroxymethyl group offers a handle for derivatization. Its well-defined molecular structure ensures consistent performance in coupling reactions and other synthetic applications. The compound is typically characterized by high purity and stability under standard storage conditions, making it suitable for research and industrial use.
(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol structure
2379322-67-3 structure
Product Name:(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol
CAS No:2379322-67-3
MF:C12H12ClFN2O
MW:254.687885284424
MDL:MFCD32631954
CID:5075143
Update Time:2026-03-01

(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol
    • MDL: MFCD32631954
    • Inchi: 1S/C12H12ClFN2O/c1-7-10(6-17)8(2)16(15-7)12-4-3-9(13)5-11(12)14/h3-5,17H,6H2,1-2H3
    • InChI Key: AWLTXRAKGCEKCW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)F)N1C(C)=C(CO)C(C)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 269
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38

(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB559872-250 mg
(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol; .
2379322-67-3
250MG
€513.20 2022-07-29
abcr
AB559872-500 mg
(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol; .
2379322-67-3
500MG
€878.80 2022-07-29
abcr
AB559872-250mg
(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol; .
2379322-67-3
250mg
€563.40 2024-08-02
abcr
AB559872-500mg
(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol; .
2379322-67-3
500mg
€781.30 2024-08-02
abcr
AB559872-1g
(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol; .
2379322-67-3
1g
€1072.80 2024-08-02

(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:2379322-67-3)(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol
Order Number:A1148887
Stock Status:in Stock
Quantity:250mg/500mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:09
Price ($):334.0/463.0/636.0
Email:sales@amadischem.com

(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol Related Literature

Additional information on (1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol

Research Brief on (1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol (CAS: 2379322-67-3)

The compound (1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol (CAS: 2379322-67-3) has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential as a key intermediate in the synthesis of biologically active molecules. Recent studies have focused on its structural characteristics, synthetic pathways, and potential applications in drug discovery.

Structural analysis reveals that this pyrazole derivative possesses unique electronic properties due to the presence of both electron-withdrawing (chloro and fluoro) and electron-donating (methyl) substituents on its aromatic system. The hydroxymethyl group at the 4-position provides a versatile handle for further chemical modifications, making it particularly valuable in medicinal chemistry applications.

Several research groups have reported improved synthetic methods for this compound, with recent publications demonstrating more efficient routes with higher yields (typically 75-85%) and better purity profiles. The optimized procedures often involve multi-step sequences starting from commercially available 4-chloro-2-fluoroaniline, with key steps including cyclocondensation and selective functional group transformations.

In pharmacological studies, derivatives of this compound have shown promising activity against various biological targets. Recent screening data indicate moderate inhibitory effects against certain kinase enzymes involved in inflammatory pathways, with IC50 values in the low micromolar range. These findings suggest potential applications in developing anti-inflammatory agents, though further structure-activity relationship studies are needed to optimize potency and selectivity.

The compound's metabolic stability and pharmacokinetic properties have been investigated in preliminary ADME studies. Results show reasonable metabolic stability in liver microsome assays, with half-lives exceeding 60 minutes in both human and rodent models. These characteristics, combined with its synthetic accessibility, make it an attractive scaffold for further medicinal chemistry exploration.

Recent patent filings have highlighted the compound's utility in various therapeutic areas, particularly in central nervous system disorders and metabolic diseases. One notable application involves its use as a key intermediate in the synthesis of novel GABAA receptor modulators, demonstrating the versatility of this chemical scaffold in drug discovery programs.

Future research directions may focus on expanding the structural diversity around this core scaffold, exploring new synthetic methodologies, and conducting more comprehensive biological evaluations. The compound's unique combination of structural features and demonstrated biological activity positions it as a valuable tool in chemical biology and a promising starting point for drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:2379322-67-3)(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol
A1148887
Purity:99%/99%/99%
Quantity:250mg/500mg/1g
Price ($):334.0/463.0/636.0
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